A Technical Guide to the Physicochemical Properties of Glyceryl 1,3-dimyristate for Pharmaceutical Applications
A Technical Guide to the Physicochemical Properties of Glyceryl 1,3-dimyristate for Pharmaceutical Applications
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Glyceryl 1,3-dimyristate in Modern Drug Development
Glyceryl 1,3-dimyristate, also known as 1,3-dimyristin, is a symmetrical diacylglycerol composed of a glycerol backbone esterified with two myristic acid (C14:0) chains at the sn-1 and sn-3 positions. As a highly defined lipid excipient, it has garnered significant interest among researchers and formulation scientists. Its precise chemical structure and distinct physical properties make it an invaluable component in the development of advanced lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
The therapeutic efficacy and stability of these delivery systems are not merely dependent on the active pharmaceutical ingredient (API), but are intrinsically linked to the physicochemical characteristics of the lipid matrix. Properties such as melting point, polymorphism, and solubility dictate critical performance attributes, including drug loading capacity, release kinetics, and long-term stability.[1] This guide provides an in-depth exploration of the core physical properties of Glyceryl 1,3-dimyristate, the standard methodologies for their characterization, and the causal relationships between these properties and their functional role in pharmaceutical formulations.
| Identifier | Value | Reference |
| Chemical Name | (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate | [2] |
| Common Synonyms | 1,3-Dimyristin, DG(14:0/0:0/14:0) | [3] |
| CAS Number | 7770-09-4 | [3][4] |
| Molecular Formula | C₃₁H₆₀O₅ | [2][3][4] |
| Molecular Weight | 512.8 g/mol | [2][3] |
| Physical Form | Solid | [2][3] |
Core Physicochemical Properties
The utility of Glyceryl 1,3-dimyristate in a research or development setting is dictated by its fundamental physical characteristics. A comprehensive understanding of these properties is the first step in rational formulation design.
| Property | Value | Reference |
| Density | 0.94 g/cm³ | [4] |
| Boiling Point | 585.4 °C at 760 mmHg | [4] |
| Flash Point | 170 °C | [4] |
| Melting Point | ~66.8 °C (Varies with polymorphic form) | [5] |
Solubility Profile: A Key Determinant for Formulation Strategy
Glyceryl 1,3-dimyristate is a non-polar lipid, exhibiting poor solubility in aqueous media and high solubility in various organic solvents. This characteristic is fundamental to selecting appropriate solvent systems during the synthesis of lipid nanoparticles or other formulations. For instance, in solvent emulsification/evaporation techniques, the lipid must be fully soluble in a volatile organic solvent that is immiscible with the aqueous phase.
Causality in Experimental Choices: The choice of solvent is critical. A solvent with high lipid solubility ensures the formation of a homogeneous drug-lipid phase, which is essential for achieving high drug entrapment efficiency. The solvent's volatility and miscibility with the continuous phase will then dictate the nanoparticle formation dynamics.
| Solvent | Solubility | Reference |
| Ethanol | 30 mg/mL | [3] |
| Dimethylformamide (DMF) | 20 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [3] |
Thermal Behavior and the Critical Impact of Polymorphism
Like most glycerides, Glyceryl 1,3-dimyristate exhibits polymorphism—the ability to exist in multiple crystalline forms, each with a distinct molecular arrangement, stability, and melting point.[6] The primary polymorphic forms for glycerides are the α (alpha), β' (beta prime), and β (beta) forms.[7]
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α Form: This is the least stable polymorph, characterized by a hexagonal chain packing. It has the lowest melting point and is typically formed upon rapid cooling of the melt.[7]
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β' Form: This form has intermediate stability and an orthorhombic chain packing. It is often desired in food and pharmaceutical applications for its smooth texture and plasticity.[7]
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β Form: This is the most stable polymorph, featuring a triclinic chain packing. It has the highest melting point and a more ordered, compact structure.[7]
The transition from a less stable (metastable) form to a more stable one is an irreversible process driven by thermodynamics. This phenomenon is a critical consideration in drug delivery, as a polymorphic transition within a lipid nanoparticle matrix post-formulation can lead to drug expulsion and a loss of therapeutic efficacy.
Caption: Polymorphic transitions of glycerides from the molten state.
Standard Analytical Methodologies
To ensure the quality, stability, and performance of formulations containing Glyceryl 1,3-dimyristate, rigorous characterization of its physical properties is essential. Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) are two cornerstone techniques for this purpose.
Characterization by Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9] For lipids, it provides precise information on melting points, crystallization events, and polymorphic transitions.[10] A DSC thermogram reveals endothermic peaks (heat absorption) corresponding to melting and exothermic peaks (heat release) corresponding to crystallization. The temperature and enthalpy (area under the peak) of these transitions are unique to the specific polymorphic form, allowing for its identification and the study of its stability.[11]
This protocol is designed as a self-validating system to assess the thermal properties and identify the initial polymorphic state of a supplied sample.
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of the measured transition temperatures and energies.
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Sample Preparation: Accurately weigh 3-5 mg of Glyceryl 1,3-dimyristate into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss. An empty, crimped pan will serve as the reference.
-
Thermal Program Execution:
-
Step 1 (Equilibration): Equilibrate the sample at 25°C.
-
Step 2 (First Heating Scan): Heat the sample from 25°C to 90°C at a controlled rate of 10°C/min. This scan provides information on the initial polymorphic state of the material as received. The melting point of the most stable β-form is expected.
-
Step 3 (Isothermal Hold): Hold the sample at 90°C for 5 minutes to ensure complete melting and erase any prior thermal history.
-
Step 4 (Controlled Cooling Scan): Cool the sample from 90°C to 0°C at a rate of 10°C/min. This scan reveals the crystallization behavior from the melt. Rapid cooling often favors the formation of the metastable α-form.
-
Step 5 (Second Heating Scan): Reheat the sample from 0°C to 90°C at 10°C/min. This scan shows the melting of the form crystallized in Step 4 and may reveal melt-recrystallization events if transitions between polymorphic forms occur.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum temperature, and enthalpy of fusion (ΔH) for all observed thermal events. Comparing the melting peaks from the first and second heating scans provides insight into the material's polymorphic tendencies.
Caption: Logical diagram for identifying lipid polymorphs via XRD.
Implications for Drug Development
The physical properties of Glyceryl 1,3-dimyristate are not merely academic; they have profound, direct consequences on the performance of drug delivery systems.
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Drug Encapsulation and Stability: The formation of a highly ordered, stable β-form crystal lattice can be detrimental. The tight packing of the lipid chains can squeeze out encapsulated drug molecules over time, reducing the payload and stability of the formulation. Therefore, formulation processes are often designed to produce or maintain a less ordered β' or a mixed crystal structure that can better accommodate the API.
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Controlled Release: As a solid lipid at body temperature, Glyceryl 1,3-dimyristate is an excellent candidate for creating a solid matrix that controls drug release. [1]The drug is dispersed within the solid lipid core, and its release is governed by diffusion through the matrix and/or erosion of the lipid particle. The specific polymorphic form can influence the density of this matrix and thus modulate the diffusion rate of the drug.
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Manufacturing Process: The melting point is a critical parameter for manufacturing methods like hot melt encapsulation or high-pressure homogenization, where the lipid must be processed in its molten state. [1]A well-defined melting and crystallization behavior ensures process reproducibility and control over the final particle characteristics.
Conclusion
Glyceryl 1,3-dimyristate is a well-defined lipid excipient with distinct physical properties that are of paramount importance in the field of drug delivery. Its solubility dictates the choice of manufacturing solvents, while its complex thermal behavior, governed by polymorphism, directly impacts the stability, drug loading, and release profile of lipid-based formulations. A thorough characterization using orthogonal techniques such as DSC and XRD is not merely a quality control step but a fundamental requirement for the rational design and development of effective and stable drug products. Understanding the causality between these fundamental properties and their functional performance empowers researchers to harness the full potential of this versatile lipid.
References
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